2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c21-15-8-6-14(7-9-15)12-23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRAFSOFLJCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohol derivatives.
Substitution: The fluorophenylmethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . In cancer research, it may inhibit key kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with analogs from the evidence, focusing on substituent variations and calculated properties:
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of the compound, focusing on its mechanisms of action and applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a triazolopyrazine core with various functional groups that contribute to its biological activity. The structural properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
| SMILES | Cc1ccc(CNC(=O)CSc2nnc3n2C=CN(c2cc(C)c(C)cc2)C3=O)cc1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
The biological activity of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is primarily linked to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase and P38 α mitogen-activated protein kinase. This inhibition can lead to significant alterations in metabolic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines by inducing apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Antimicrobial Efficacy : Research indicated that the compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Applications
The potential applications of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide include:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders and cancers.
- Material Science : Due to its unique structure, it may be utilized in developing materials with specific electronic properties.
- Coordination Chemistry : The compound can act as a ligand in coordination complexes for catalysis applications.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis can be approached via nucleophilic substitution or coupling reactions. A validated method involves:
- Step 1: Reacting a triazolo-pyrazine core (e.g., 8-mercapto-triazolo-pyrazine derivative) with cyclohexylsulfanyl groups under anhydrous conditions using K₂CO₃ as a base in dry acetone .
- Step 2: Introducing the N-[(4-fluorophenyl)methyl]acetamide moiety via amide coupling (e.g., EDC/HOBt or DCC-mediated) .
- Optimization: Use flow chemistry to enhance reaction efficiency and scalability, as demonstrated in the synthesis of structurally related diazomethane derivatives .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Employ a multi-technique approach:
- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm), using Chromolith® columns for high resolution .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify substituent positions and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex heterocycles .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₂H₂₃FN₆O₂S, exact mass 478.15) .
- X-ray Crystallography: For unambiguous stereochemical assignment, as applied to analogous triazolo-pyrimidine derivatives .
Advanced: What strategies optimize reaction yield in scalable synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically optimize parameters:
- Variables: Solvent polarity (e.g., DMF vs. acetone), temperature (25–80°C), and stoichiometry (1:1 to 1:2 molar ratio of core to sulfanyl reagent) .
- Statistical Modeling: Use response surface methodology (RSM) to identify critical factors. For example, achieved a 74% yield in triazolo-pyrimidine synthesis via DoE .
- Continuous-Flow Systems: Reduce side reactions and improve reproducibility, as shown in diphenyldiazomethane synthesis .
Advanced: How to resolve contradictions in reported biological activities of triazolo-pyrazine derivatives?
Methodological Answer:
- Assay Standardization: Replicate studies using uniform cell lines (e.g., HEK293 for kinase assays) and concentrations (µM to nM range) .
- Structural Comparisons: Analyze analogs (e.g., substituent effects on the cyclohexylsulfanyl group) to isolate activity drivers .
- Meta-Analysis: Pool data from studies like DPP-IV inhibitor research (e.g., triazolo-pyrazine derivatives in diabetes models) to identify trends .
Advanced: What in silico methods predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., dipeptidyl peptidase IV) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation: Compare predictions with experimental binding data (e.g., SPR or ITC, as in [3H]flumazenil displacement assays) .
Advanced: How to design a structure-activity relationship (SAR) study?
Methodological Answer:
- Analog Synthesis: Modify the cyclohexylsulfanyl group (e.g., replace with alkyl or aryl sulfonamides) and fluorophenyl moiety (e.g., chloro or methoxy substituents) .
- Bioassays: Test analogs in enzyme inhibition (e.g., IC₅₀ determinations) or cell viability assays (e.g., IC₅₀ in cancer lines) .
- Data Modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic: What spectroscopic techniques are critical for characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., acetamide carbonyl at ~170 ppm) .
- IR Spectroscopy: Confirm sulfanyl (C-S stretch, ~600 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) groups .
- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks, as in N-(4-bromophenyl) analogs .
Advanced: How to address solubility issues in pharmacological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization: Introduce hydrophilic groups (e.g., PEG linkers or hydroxyls) without disrupting pharmacophores .
- logP Determination: Calculate via HPLC retention time (C18 column) to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
